molecular formula C19H25FN2O2 B239709 N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine

Cat. No. B239709
M. Wt: 332.4 g/mol
InChI Key: BECVRFWGBFHMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine, commonly referred to as FMe-DMA, is a novel psychoactive substance that belongs to the family of phenethylamines. This compound has gained significant attention in recent years due to its potential therapeutic applications in the field of neuroscience.

Mechanism of Action

The mechanism of action of FMe-DMA is primarily due to its ability to inhibit the reuptake of serotonin and dopamine. This leads to an increase in their extracellular concentrations, which in turn activates their respective receptors. The activation of these receptors has been shown to have a range of effects, including mood enhancement, increased motivation, and improved cognitive function.
Biochemical and Physiological Effects:
FMe-DMA has been found to have a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, leading to an improvement in mood and motivation. FMe-DMA has also been found to improve cognitive function, including memory and attention. Additionally, FMe-DMA has been shown to have a low toxicity profile, making it a potentially safe compound for therapeutic use.

Advantages and Limitations for Lab Experiments

One advantage of FMe-DMA for lab experiments is its high affinity for SERT and DAT, which makes it an effective tool for studying the role of these transporters in the brain. Additionally, FMe-DMA has a low toxicity profile, making it a potentially safe compound for use in animal studies. However, one limitation of FMe-DMA is its limited availability, which can make it difficult to obtain for research purposes.

Future Directions

There are several future directions for research on FMe-DMA. One potential area of study is its potential therapeutic applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of FMe-DMA and its effects on the brain. Finally, the development of new synthetic methods for FMe-DMA could lead to increased availability and accessibility for research purposes.

Synthesis Methods

The synthesis of FMe-DMA involves a multi-step process that begins with the reaction of 3-methoxybenzaldehyde with 4-fluorobenzyl bromide in the presence of a base to form 4-[(4-fluorobenzyl)oxy]-3-methoxybenzaldehyde. The resulting aldehyde is then reduced to the corresponding alcohol using sodium borohydride. The final step involves the reductive amination of the alcohol with N-methyl-1,3-propanediamine in the presence of a reducing agent to form FMe-DMA.

Scientific Research Applications

FMe-DMA has been the subject of several scientific studies due to its potential therapeutic applications in the field of neuroscience. It has been shown to have a high affinity for the serotonin transporter (SERT) and the dopamine transporter (DAT), which are responsible for the reuptake of serotonin and dopamine, respectively. FMe-DMA has been found to inhibit the reuptake of both serotonin and dopamine, leading to an increase in their extracellular concentrations.

properties

Product Name

N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-N-[3-(methylamino)propyl]amine

Molecular Formula

C19H25FN2O2

Molecular Weight

332.4 g/mol

IUPAC Name

N//'-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methyl]-N-methylpropane-1,3-diamine

InChI

InChI=1S/C19H25FN2O2/c1-21-10-3-11-22-13-16-6-9-18(19(12-16)23-2)24-14-15-4-7-17(20)8-5-15/h4-9,12,21-22H,3,10-11,13-14H2,1-2H3

InChI Key

BECVRFWGBFHMOB-UHFFFAOYSA-N

SMILES

CNCCCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC

Canonical SMILES

CNCCCNCC1=CC(=C(C=C1)OCC2=CC=C(C=C2)F)OC

Origin of Product

United States

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